4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline
Description
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-6-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2/c1-9-2-7-13-12(8-9)14(16)19-15(18-13)10-3-5-11(17)6-4-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKGWMYNJCOWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696113 | |
| Record name | 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-38-3 | |
| Record name | 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline is CHClF N, with a molecular weight of approximately 251.67 g/mol. Its structure features a quinazoline core with specific substitutions that influence its biological activity.
Quinazolines, including 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline, primarily exert their effects through inhibition of various protein kinases, which are crucial in signaling pathways associated with cancer and other diseases. The compound has been shown to interact with:
- Epidermal Growth Factor Receptor (EGFR) : It demonstrates significant inhibitory activity against EGFR, which is often overexpressed in various cancers. The IC values for related quinazolines suggest potent activity in inhibiting this receptor .
- Tyrosine Kinases : Inhibition of these kinases can lead to reduced cell proliferation and survival in cancerous cells .
Biological Activities
The biological activities of 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline can be categorized as follows:
1. Anticancer Activity
Research indicates that quinazolines exhibit considerable anticancer properties. In vitro studies have shown that related compounds can induce apoptosis and inhibit cell growth in various cancer cell lines, including breast, lung, and prostate cancers .
Table 1: IC Values of Quinazolines Against Different Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline | A431 | 20.72 |
| Related Quinazoline | HepG2 | 0.28 |
| Related Quinazoline | A549 | 0.59 |
2. Antimicrobial Activity
Quinazolines have also been explored for their antimicrobial properties. Studies suggest that they possess activity against various bacterial strains, although specific data for 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline is limited.
3. Anti-inflammatory Effects
Some derivatives of quinazolines have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
A study published in Medicinal Chemistry highlighted the synthesis and evaluation of various quinazoline derivatives, including those similar to 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline. The findings indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity due to improved binding affinity to target proteins .
Another research article focused on the molecular docking analysis of quinazoline derivatives against EGFR. The results showed that the presence of halogen substituents significantly increased binding interactions, leading to improved inhibitory effects on cancer cell proliferation .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 885277-38-3
- Molecular Formula : C₁₅H₁₀ClFN₂
- Molecular Weight : 272.7 g/mol
- Key Substituents : Chloro (C4), 4-fluorophenyl (C2), methyl (C6) .
Synthesis: The compound is synthesized via condensation of 4-fluoroacetophenone with 2-amino-5-nitrobenzoic acid in POCl₃, followed by sequential azide substitution, nitro reduction, and pyrimidine coupling, achieving a 76% yield for key intermediates . High purity (>98% LC) is confirmed by HRMS and chromatographic analysis .
Applications :
Primarily used as a pharmacophore in drug discovery, particularly targeting enzymes like NADH-dehydrogenase and β-glucocerebrosidase .
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Structural Implications :
- Fluorophenyl Position: The 4-fluorophenyl group in the target compound induces steric hindrance and nonplanarity, as observed in analogous porphyrins . In contrast, 2-fluorophenyl analogs (e.g., CAS 119401-13-7) exhibit distinct electronic effects due to ortho-substitution, impacting receptor binding .
- Chloro vs. Amino: Replacing Cl with NH₂ (as in 2-amino-4-(4-fluorophenyl)-6-methylquinazoline) enhances hydrogen bonding but reduces electrophilicity, affecting reactivity in cross-coupling reactions .
Preparation Methods
Synthesis of Key Intermediates
A relevant precursor to quinazoline derivatives is often prepared via chloroacetylation of amino-substituted benzophenones, followed by cyclization and functional group transformations.
Chloroacetylation Step: For example, 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride in the presence of an aqueous 3 N NaOH solution at 5° to 25°C (preferably ~15°C) in an organic solvent such as ethyl acetate, benzene, methylene chloride, or chloroform. The reaction time ranges from 1 to 4 hours, typically completing around 1.5 hours.
Imino Chloride Formation: The resulting 2-chloroacetamido-5-chlorobenzophenone is then treated with thionyl chloride (or alternatively phosgene or phosphorus pentachloride) and pyridine under nitrogen atmosphere, heated under gentle reflux (40°-42°C) for 18 to 20 hours in solvents like methylene chloride, chloroform, or benzene.
Cyclization: The crude intermediate 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone undergoes reaction with hydroxylamine hydrochloride and pyridine at 25°-40°C (or up to 80°C depending on solvent) to form the quinazoline-3-oxide intermediate. This step typically takes 20 to 48 hours.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl substituent at the 2-position of quinazoline is commonly introduced via condensation reactions involving aryl aldehydes and methyl-substituted quinoline or quinazoline intermediates.
A Knoevenagel-type condensation is employed, where 2-methylquinoline derivatives react with 4-fluorobenzaldehyde in the presence of anhydrous zinc chloride catalyst in refluxing N,N-dimethylformamide (DMF) for 0.5 to 1 hour. This method favors the formation of the (E)-isomer of the 2-arylvinyl substituent with high purity.
The reaction conditions are optimized to avoid side reactions and degradation, with purification achieved by recrystallization from methanol/DMF mixtures.
Chlorination and Methyl Substitution at Position 6
Chlorination at the 4-position of quinoline or quinazoline intermediates is performed using phosphoryl chloride (POCl3), which also facilitates the formation of 4-chloroquinoline derivatives in high yields (95–98%).
The methyl group at position 6 is typically introduced early in the synthesis, often via starting materials such as 2-methylquinoline or methyl-substituted anilines, which undergo cyclization to form the methylquinazoline core.
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, 3 N NaOH | Ethyl acetate, benzene, methylene chloride, chloroform | 5°-25°C (preferably 15°C) | 1-4 hours (1.5 h typical) | High purity intermediate |
| Imino chloride formation | Thionyl chloride or phosgene, pyridine | Methylene chloride, chloroform, benzene | 40°-42°C (reflux) | 18-20 hours | Efficient conversion |
| Cyclization with hydroxylamine | Hydroxylamine hydrochloride, pyridine | Methylene chloride, chloroform, benzene | 25°-80°C | 20-48 hours | Quinazoline-3-oxide intermediate |
| Chlorination at 4-position | Phosphoryl chloride (POCl3) | - | Elevated temp (e.g., 250°C for cyclization) | - | High yield (95-98%) |
| Knoevenagel condensation | 4-Fluorobenzaldehyde, zinc chloride anhydrous catalyst | N,N-Dimethylformamide (DMF) | Reflux (~100°C) | 0.5-1 hour | (E)-2-arylvinylquinoline formed |
The choice of solvent critically influences the stability and yield of the condensation reactions. DMF was found optimal for the Knoevenagel condensation to introduce the 4-fluorophenyl group.
The use of zinc chloride as a catalyst promotes the formation of the trans (E)-isomer exclusively, which is important for the biological activity of the final compound.
Alternative chlorinating agents such as phosphorus pentachloride and phosgene can replace thionyl chloride, offering flexibility in synthesis depending on available reagents and safety considerations.
The reaction temperatures are carefully controlled to prevent side reactions and degradation, especially during cyclization and chlorination steps.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the quinazoline core. Key steps include:
- Electrophilic aromatic substitution to introduce the 4-fluorophenyl group at position 2 .
- Nucleophilic substitution for chlorination at position 4 using reagents like POCl₃ or PCl₅ under reflux .
- Methyl group introduction at position 6 via Friedel-Crafts alkylation or palladium-catalyzed coupling .
Optimized Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 4 h | 85-90% | |
| Fluorophenyl coupling | CuI, Pd(PPh₃)₄, DMF, 80°C | 75-80% | |
| Methylation | CH₃I, K₂CO₃, DMF, RT | 70-75% |
Critical Considerations:
- Purity of intermediates (monitored via TLC/HPLC) is crucial for high yields.
- Microwave-assisted synthesis can reduce reaction times by 30-50% .
Advanced Question: How can structural contradictions in X-ray crystallography data be resolved for this compound?
Methodological Answer:
Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. To resolve:
Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for better accuracy .
Refinement: Employ SHELXL with TWIN/BASF commands for twinned crystals. For disorder, apply PART/SUMP constraints .
Validation: Cross-check with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical geometries .
Example Workflow:
- Refine using SHELXL-2018 with HKLF5 format for twinned data .
- Use PLATON’s ADDSYM to detect missed symmetry elements .
Basic Question: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: HRMS (ESI+) to verify molecular ion [M+H]⁺ (calc. for C₁₅H₁₁ClFN₂: 273.06) .
- HPLC: Reverse-phase C18 column (ACN/H₂O, 0.1% TFA) for purity assessment (>95%) .
Advanced Question: How can researchers design experiments to evaluate the biological activity of this quinazoline derivative?
Methodological Answer:
Based on structural analogs (e.g., ):
Target Identification: Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) or histone deacetylases .
In Vitro Assays:
- Anticancer Activity: MTT assay on cancer cell lines (IC₅₀ determination) .
- Enzyme Inhibition: Fluorescence-based HDAC inhibition assay (IC₅₀ < 10 µM for active compounds) .
SAR Studies: Synthesize analogs (e.g., replace 6-methyl with -OCH₃) to probe electronic effects .
Data Interpretation:
Advanced Question: How should conflicting bioactivity data between studies be addressed?
Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies:
Reproducibility Checks:
- Standardize protocols (e.g., ATP concentration in kinase assays) .
- Use reference compounds (e.g., Gefitinib for EGFR inhibition) .
Purity Validation: Re-characterize batches via HPLC and elemental analysis .
Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets across studies .
Case Example:
If Study A reports IC₅₀ = 2 µM and Study B reports 10 µM:
- Verify cell line origin (e.g., HeLa vs. MCF-7) and passage number .
- Check solvent (DMSO vs. ethanol) effects on compound stability .
Basic Question: What are the key stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: -20°C under argon, desiccated (degradation <5% over 12 months) .
- Light Sensitivity: Protect from UV exposure (quarts cuvette tests show 15% decomposition after 48 h under UV) .
- Solubility: DMSO >50 mg/mL; avoid aqueous buffers (precipitates at pH <5) .
Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME to assess logP (optimal 2-3), BBB permeability, and CYP450 interactions .
- Metabolic Stability: Simulate phase I metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop’s DEREK module .
- Toxicity Screening: Apply ProTox-II for hepatotoxicity and mutagenicity alerts .
Example Optimization:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
